1,3,5-Trithiane, 2,4,6-tris(methylene)-
Description
Contextualization within Heterocyclic Sulfur Chemistry and Thioacetal Derivatives
The core structure of the target molecule is the 1,3,5-trithiane (B122704) ring. This six-membered heterocycle, containing alternating sulfur and carbon atoms, is a well-established entity in sulfur chemistry. wikipedia.org It is classified as the cyclic trimer of thioformaldehyde (B1214467) (CH₂S), an otherwise unstable species. wikipedia.org The 1,3,5-trithiane ring system is a classic example of a thioacetal, specifically a trithioacetal. Thioacetals are sulfur analogs of acetals, formed from the reaction of a carbonyl compound with a thiol or hydrogen sulfide (B99878). The parent 1,3,5-trithiane is prepared by treating formaldehyde (B43269) with hydrogen sulfide. wikipedia.org
Derivatives of 1,3,5-trithiane, where hydrogen atoms on the carbon atoms are replaced by other groups, are known as trithianes. wikipedia.org These compounds are often formed from the trimerization of thioketones or thioaldehydes. wikipedia.org In this framework, 2,4,6-tris(methylene)-1,3,5-trithiane would be the cyclic trimer of ethenethione (C₂H₂S) or a related C₂S precursor, though its direct synthesis and stability are not documented in readily available literature. The stability and reactivity of such a system would be dictated by the interplay between the thioacetal linkages and the exocyclic double bonds.
Significance of Exocyclic Methylene (B1212753) Groups in Six-Membered Sulfur Heterocycles
The defining feature of 2,4,6-tris(methylene)-1,3,5-trithiane is the presence of three exocyclic methylene groups. An exocyclic double bond is a double bond where one of the carbon atoms is part of a ring system, and the other is not. These functional groups are known to impart significant reactivity to cyclic systems.
The primary theoretical significance of these groups in the 1,3,5-trithiane framework would be their potential for polymerization. The carbon-carbon double bonds of the methylene groups could serve as monomers for addition polymerization, potentially leading to novel sulfur-containing polymers with a cross-linked or branched structure. The properties of such a polymer would be influenced by the rigid trithiane core.
Furthermore, exocyclic methylene groups are susceptible to a variety of addition reactions. They could undergo hydrogenation, halogenation, or hydrohalogenation. They would also be expected to participate in cycloaddition reactions, such as Diels-Alder reactions, which could be a pathway to more complex, polycyclic sulfur-containing molecules. The electronic interplay between the sulfur atoms in the ring and the exocyclic π-systems would be a key area of theoretical and, if the compound were available, experimental investigation.
Structure
3D Structure
Properties
CAS No. |
10578-59-3 |
|---|---|
Molecular Formula |
C6H6S3 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
2,4,6-trimethylidene-1,3,5-trithiane |
InChI |
InChI=1S/C6H6S3/c1-4-7-5(2)9-6(3)8-4/h1-3H2 |
InChI Key |
LUMQOUCDESMXGC-UHFFFAOYSA-N |
Canonical SMILES |
C=C1SC(=C)SC(=C)S1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,4,6 Tris Methylene 1,3,5 Trithiane
Synthesis via Dehydrohalogenation of Halomethylated 1,3,5-Trithianes
The cornerstone of this synthetic approach is the carefully controlled elimination of hydrogen halides from a tris(halomethyl)-substituted 1,3,5-trithiane (B122704) ring. This method is favored for its directness in forming the desired exocyclic methylene (B1212753) groups.
Preparation of 2,4,6-tris(halomethyl)-1,3,5-trithiane Intermediates
The crucial intermediate for this synthesis is 2,4,6-tris(chloromethyl)-1,3,5-trithiane (B8740606). Its preparation involves the acid-catalyzed reaction of chloroacetaldehyde (B151913) with hydrogen sulfide (B99878). In a typical procedure, an aqueous solution of chloroacetaldehyde (40 wt.%) is dissolved in 70 wt.% sulfuric acid. Hydrogen sulfide gas is then introduced into this solution over a period of 2 to 100 hours, with the reaction temperature maintained between -20 and 40°C. This process leads to the formation of the desired 2,4,6-tris(chloromethyl)-1,3,5-trithiane. The use of a strong acid like sulfuric acid is critical for catalyzing the cyclotrimerization of the intermediate thioaldehyde species formed from the reaction of chloroacetaldehyde and hydrogen sulfide.
Alternative acidic solvents that can be employed include a mixture of 95 wt.% sulfuric acid and acetic acid (60/40 v/v), or hydrogen sulfide-saturated solutions of acetic acid, ether, or 95 wt.% ethanol. The choice of solvent can influence the reaction rate and the purity of the resulting intermediate.
Table 1: Reaction Parameters for the Synthesis of 2,4,6-tris(chloromethyl)-1,3,5-trithiane
| Parameter | Value |
| Reactants | Chloroacetaldehyde, Hydrogen Sulfide |
| Catalyst/Solvent | 70 wt.% Sulfuric Acid |
| Temperature | -20 to 40 °C |
| Reaction Time | 2 to 100 hours |
Mechanistic Aspects of Base-Mediated Hydrogen Halide Elimination for Exocyclic Methylene Formation
The conversion of 2,4,6-tris(chloromethyl)-1,3,5-trithiane to 2,4,6-tris(methylene)-1,3,5-trithiane is achieved through a base-mediated dehydrohalogenation reaction. This elimination reaction is typically carried out by treating a methanol (B129727) solution of the chlorinated intermediate with a base, such as potassium hydroxide. The reaction is generally conducted at a temperature ranging from -10 to 40°C for a duration of 0.5 to 10 hours.
The mechanism of this reaction is believed to proceed via an E2 (bimolecular elimination) pathway. In this concerted mechanism, the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, while simultaneously, the chlorine atom departs as a chloride ion. This synchronous process results in the formation of a carbon-carbon double bond, in this case, an exocyclic methylene group. The rate of the E2 reaction is dependent on the concentrations of both the substrate (the halomethylated trithiane) and the base. Strong, sterically hindered bases are often preferred to minimize competing nucleophilic substitution reactions (SN2). The anti-periplanar arrangement of the proton to be abstracted and the leaving group (chlorine) is the optimal geometry for the E2 mechanism, leading to an efficient elimination process.
Exploration of Alternative Synthetic Routes to Poly(methylene)-1,3,5-trithianes
While the dehydrohalogenation of halomethylated precursors is the most direct route, other potential, though less explored, synthetic strategies for poly(methylene)-1,3,5-trithianes could be envisioned. These might include the direct cyclotrimerization of thioacrolein (B1219185) (CH₂=CHSH), a highly reactive and unstable species. However, controlling the polymerization and cyclization of such a reactive monomer would present significant synthetic challenges. Another theoretical approach could involve the Wittig reaction or similar olefination reactions on a suitable tris-keto or tris-aldehyde precursor of the 1,3,5-trithiane ring, though the synthesis of such precursors is not well-established. At present, the dehydrohalogenation method remains the most practical and reported pathway.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
For the scalable synthesis of 2,4,6-tris(methylene)-1,3,5-trithiane, optimization of the reaction conditions for both the formation of the chlorinated intermediate and the subsequent elimination step is crucial.
In the synthesis of 2,4,6-tris(chloromethyl)-1,3,5-trithiane, key parameters to optimize include the concentration of the sulfuric acid catalyst, the rate of hydrogen sulfide addition, and the reaction temperature and time. Careful control of these variables is necessary to maximize the yield of the desired trithiane and minimize the formation of polymeric byproducts or other cyclic sulfides.
For the dehydrohalogenation step, the choice of base, solvent, and temperature are critical. A systematic study of different bases (e.g., potassium hydroxide, sodium methoxide, potassium tert-butoxide) and solvents (e.g., methanol, ethanol, tetrahydrofuran) would be necessary to identify the conditions that provide the highest yield and purity of the final product. The temperature and reaction time must be carefully controlled to ensure complete elimination while preventing potential decomposition or side reactions of the product, which contains reactive methylene groups. The efficient removal of the formed inorganic salts is also a key consideration for purification on a larger scale.
Table 2: Investigated Parameters for Optimization of 2,4,6-tris(methylene)-1,3,5-trithiane Synthesis
| Reaction Step | Parameter | Variables for Optimization |
| Precursor Synthesis | Catalyst Concentration | Varying wt.% of Sulfuric Acid |
| H₂S Addition Rate | Slow, Medium, Fast | |
| Temperature | -20°C, 0°C, 25°C, 40°C | |
| Reaction Time | Incremental time points | |
| Dehydrohalogenation | Base | KOH, NaOMe, t-BuOK |
| Solvent | Methanol, Ethanol, THF | |
| Temperature | -10°C, 0°C, 25°C, 40°C | |
| Reaction Time | Incremental time points |
Further research focusing on these optimization parameters would be essential to develop a robust and economically viable process for the production of 2,4,6-tris(methylene)-1,3,5-trithiane.
Spectroscopic and Structural Elucidation of 2,4,6 Tris Methylene 1,3,5 Trithiane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of 2,4,6-tris(methylene)-1,3,5-trithiane, offering precise insights into its proton and carbon frameworks. Due to the scarcity of direct experimental data for this specific compound, the following analyses are based on established principles and comparative data from the parent 1,3,5-trithiane (B122704) and its substituted derivatives.
The ¹H NMR spectrum of 2,4,6-tris(methylene)-1,3,5-trithiane is expected to be relatively simple, dominated by the resonance of the exocyclic methylene (B1212753) protons (=CH₂). These protons are chemically equivalent due to the molecule's symmetry. Their chemical shift would be anticipated in the region typical for vinyl protons, significantly downfield from the sp³-hybridized protons of the parent 1,3,5-trithiane ring, which appear as a sharp singlet at approximately 4.28 ppm (in DMSO-d₆). nist.gov The deshielding effect of the sp² carbon and the adjacent sulfur atoms would likely place the methylene proton signal in the range of 5.0-6.0 ppm. The signal would appear as a singlet, as there are no adjacent protons to cause spin-spin splitting.
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Exocyclic Methylene (=CH₂) | 5.0 - 6.0 | Singlet (s) |
The ¹³C NMR spectrum provides crucial information by distinguishing between the two distinct carbon environments in the molecule: the sp³-hybridized carbons of the trithiane ring and the sp²-hybridized carbons of the exocyclic methylene groups.
The ring carbons (C2, C4, C6) are expected to resonate in a region typical for carbons bonded to two sulfur atoms. For comparison, the carbons in the parent 1,3,5-trithiane ring appear at approximately 37 ppm. The exocyclic methylene carbons (=CH₂), being part of a double bond, will be significantly deshielded and are predicted to appear much further downfield, likely in the 110-130 ppm range.
Interactive Data Table: Predicted ¹³C NMR Spectral Data
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Hybridization |
| Ring Carbon (C-S-C) | ~35 - 45 | sp³ |
| Exocyclic Methylene (=CH₂) | 110 - 130 | sp² |
While direct proton-proton coupling is absent in the exocyclic methylene groups, long-range heteronuclear coupling (ⁿJCH, where n > 1) provides valuable structural confirmation. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in establishing connectivity.
Key expected long-range couplings include:
²JCH Coupling: A two-bond coupling between the exocyclic methylene carbons and their directly attached protons.
³JCH Coupling: A three-bond coupling between the exocyclic methylene protons and the adjacent ring carbons.
⁴JCH Coupling: A potential four-bond "W-type" coupling might be observed between a methylene proton on one substituent and a ring carbon of an adjacent substituent, provided the molecule adopts a conformation that allows for this through-space interaction.
Vibrational Spectroscopy (Infrared and Raman) for Characterization of Exocyclic Double Bonds and Ring Modes
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the characteristic vibrational modes of the molecule's functional groups and skeletal framework.
The key vibrational signatures for 2,4,6-tris(methylene)-1,3,5-trithiane would include:
C=C Stretching: A prominent band in the Raman spectrum and a moderate to strong band in the IR spectrum, typically around 1640-1680 cm⁻¹, is characteristic of the exocyclic C=C double bonds.
=C-H Stretching: These vibrations from the methylene groups are expected to appear above 3000 cm⁻¹, generally in the 3010-3095 cm⁻¹ region.
=C-H Bending: Out-of-plane bending vibrations of the methylene protons would give rise to a strong absorption in the IR spectrum, typically in the 890-910 cm⁻¹ range.
C-S Stretching: The stretching vibrations of the carbon-sulfur bonds within the trithiane ring are expected to produce moderate to strong bands in the 600-800 cm⁻¹ region.
Ring Modes: Skeletal vibrations of the 1,3,5-trithiane ring, including ring puckering and breathing modes, would appear at lower frequencies in the fingerprint region of the spectra. mdpi.com These modes are sensitive to the ring's conformation.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
| C-H Stretch | =C-H | 3010 - 3095 | Medium / Medium |
| C=C Stretch | C=CH₂ | 1640 - 1680 | Medium / Strong |
| C-H Bend (out-of-plane) | =CH₂ | 890 - 910 | Strong / Weak |
| C-S Stretch | C-S-C | 600 - 800 | Strong / Strong |
| Ring Puckering/Breathing | 1,3,5-Trithiane Ring | < 600 | Medium / Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and elucidating the fragmentation pathways of the molecule. wikipedia.org
For 2,4,6-tris(methylene)-1,3,5-trithiane (C₆H₆S₃), the precise monoisotopic mass can be calculated:
6 x Carbon (12.000000) = 72.000000
6 x Hydrogen (1.007825) = 6.046950
3 x Sulfur (31.972071) = 95.916213
Total Monoisotopic Mass = 173.963163 Da
The mass spectrum would show a molecular ion peak (M⁺˙) at m/z ≈ 174. The fragmentation pattern is anticipated to be dominated by the sequential loss of thioformaldehyde (B1214467) (CH₂S, mass ≈ 46 Da) units, reflecting the trimeric nature of the molecule. Another likely fragmentation would involve the cleavage of the ring to produce various sulfur-containing radical cations.
Interactive Data Table: Predicted HRMS Fragmentation
| Fragment Ion | Formula | Calculated m/z | Proposed Origin |
| [M]⁺˙ | [C₆H₆S₃]⁺˙ | 173.963 | Molecular Ion |
| [M - CH₂S]⁺˙ | [C₅H₄S₂]⁺˙ | 127.978 | Loss of one thioformaldehyde unit |
| [M - 2CH₂S]⁺˙ | [C₄H₂S]⁺˙ | 81.993 | Loss of two thioformaldehyde units |
| [C₂H₂S]⁺˙ | [C₂H₂S]⁺˙ | 57.993 | Ring cleavage fragment |
| [CH₂S]⁺˙ | [CH₂S]⁺˙ | 45.985 | Thioformaldehyde cation radical |
X-ray Crystallography for Solid-State Structure and Conformational Analysis (referencing studies on related diarylmethylene derivatives for structural insights)
While a specific crystal structure for 2,4,6-tris(methylene)-1,3,5-trithiane is not available in the published literature, its solid-state structure can be inferred from crystallographic studies of related substituted 1,3,5-trithianes. The 1,3,5-trithiane ring strongly prefers a chair conformation, which minimizes steric strain.
Studies on derivatives such as cis-2,4,6-tribenzyl-1,3,5-trithiane have confirmed the chair conformation of the central ring in the solid state. In this conformation, the substituents can occupy either axial or equatorial positions. For 2,4,6-tris(methylene)-1,3,5-trithiane, it is highly probable that the molecule also adopts a chair conformation. The planar sp² geometry of the methylene groups would be accommodated at the C2, C4, and C6 positions. The orientation of these exocyclic double bonds relative to the ring would be a key structural feature, influencing the crystal packing. It is expected that steric hindrance would favor a conformation where the methylene groups are arranged to minimize non-bonded interactions, likely resulting in a highly symmetric and ordered crystal lattice.
Conformational Analysis of the Trithiane Ring System in the Presence of Exocyclic Unsaturation, Contrasting with Saturated Analogues
The conformational landscape of the 1,3,5-trithiane ring is markedly influenced by the nature of its substituents. The parent, unsubstituted 1,3,5-trithiane and its saturated alkyl-substituted analogues predominantly adopt a chair conformation, which is the most stable arrangement for six-membered rings. However, the introduction of exocyclic double bonds, as seen in 2,4,6-tris(methylene)-1,3,5-trithiane, imposes significant geometric constraints that alter the ring's preferred conformation.
In saturated 1,3,5-trithiane, gas-phase electron diffraction studies have confirmed a chair conformation with C3v symmetry. researchgate.net This structure is characterized by a considerable degree of puckering, more so than cyclohexane, to accommodate the longer C-S bond lengths and different bond angles. researchgate.net For substituted saturated analogues, such as 2,4,6-trimethyl-1,3,5-trithiane, the chair conformation is maintained, with the substituents occupying equatorial positions to minimize steric hindrance. stenutz.eu
The introduction of exocyclic methylene groups at the 2, 4, and 6 positions fundamentally changes the conformational dynamics. The sp² hybridization of the exocyclic carbons and the adjacent ring carbons favors a planar geometry. This preference for planarity is in direct opposition to the inherent tendency of the six-membered ring to pucker. The resulting molecular structure is a balance between these opposing forces.
Research indicates that 2,4,6-tris(methylene)-1,3,5-trithiane likely adopts a conformation that is significantly flattened compared to the distinct chair of its saturated counterparts. While a completely planar structure is strained, the ring is believed to exist in a shallow boat or twist-boat conformation, or as a rapidly interconverting mixture of these forms. This is supported by computational studies which explore the potential energy surface of such molecules to identify stable conformers. nih.govresearchgate.net
The structural differences between the saturated and unsaturated trithiane rings are evident in their respective bond angles and lengths. In the saturated 1,3,5-trithiane, the internal C-S-C and S-C-S bond angles are approximately 99.1° and 115.8°, respectively. researchgate.net In contrast, the sp² character in 2,4,6-tris(methylene)-1,3,5-trithiane would necessitate wider bond angles around the ring carbons to accommodate the exocyclic double bonds, contributing to the ring's flattening.
Table 1: Comparison of Conformational Parameters for 1,3,5-Trithiane Analogues
| Parameter | Saturated 1,3,5-Trithiane | 2,4,6-tris(methylene)-1,3,5-trithiane (Predicted) |
|---|---|---|
| Ring Conformation | Chair researchgate.net | Flattened Chair / Shallow Boat |
| Hybridization of Ring Carbons | sp³ | sp² |
| C-S-C Bond Angle | ~99.1° researchgate.net | Expected to be wider |
| S-C-S Bond Angle | ~115.8° researchgate.net | Expected to be wider (~120°) |
| Ring Puckering | Significant researchgate.net | Reduced |
Data for 2,4,6-tris(methylene)-1,3,5-trithiane is based on theoretical predictions due to the preference for planarity of sp² centers.
Table 2: Key Structural Data from Gas-Phase Electron Diffraction of 1,3,5-Trithiane
| Structural Feature | Value |
|---|---|
| S-C Bond Length (rg) | 1.812 ± 0.004 Å researchgate.net |
| C-H Bond Length (rg) | 1.114 ± 0.004 Å researchgate.net |
| ∠ C-S-C | 99.1 ± 0.4° researchgate.net |
| ∠ S-C-S | 115.8 ± 0.1° researchgate.net |
| ∠ H-C-H | 109.7 ± 1.2° researchgate.net |
| S-C-S-C Torsional Angle | 65.2 ± 0.5° researchgate.net |
These experimental values for the saturated parent ring highlight the puckered, non-planar nature that is contrasted by the introduction of exocyclic unsaturation.
Chemical Reactivity and Transformation Mechanisms of 2,4,6 Tris Methylene 1,3,5 Trithiane
Reactivity at the Exocyclic Methylene (B1212753) Moieties
The exocyclic C=C double bonds are key to the compound's versatility in synthesis, allowing for transformations that modify the periphery of the molecule while leaving the central trithiane ring intact.
The thiol-ene reaction is an efficient and high-yield addition reaction between a thiol and an alkene, often proceeding via a free-radical mechanism. wikipedia.org This "click chemistry" reaction is well-suited for modifying the exocyclic methylene groups of 2,4,6-tris(methylene)-1,3,5-trithiane. wikipedia.orgnih.gov When initiated by light or a radical initiator, a thiyl radical is formed, which then adds to the alkene. wikipedia.org
In a reaction with thioacetic acid, the process would be initiated by the formation of a thiyl radical (CH₃COS•). This radical would then add to one of the exocyclic double bonds of the trithiane derivative, forming a carbon-centered radical intermediate. A subsequent chain-transfer step with another molecule of thioacetic acid yields the final product and regenerates the thiyl radical, which continues the chain reaction. wikipedia.orgnih.gov The addition typically follows an anti-Markovnikov regioselectivity. wikipedia.org
Table 1: Characteristics of the Radical Thiol-Ene Addition Reaction
| Feature | Description |
| Mechanism | Free-radical chain reaction involving initiation, propagation, and termination steps. wikipedia.org |
| Initiation | Can be triggered by photolysis, thermolysis, or radical initiators. wikipedia.org |
| Regioselectivity | Predominantly anti-Markovnikov addition of the thiol across the double bond. wikipedia.org |
| Efficiency | Generally high yields and rates, qualifying it as a "click" reaction. wikipedia.orgnih.gov |
| Byproducts | Minimal byproducts, leading to clean reaction profiles. |
The presence of three polymerizable exocyclic methylene groups makes 2,4,6-tris(methylene)-1,3,5-trithiane a potential monomer for radical polymerization. This process is a widely used method for generating high molecular weight polymers due to its tolerance of various functional groups. uliege.be For methylene heterocyclic compounds, polymerization can proceed through two primary pathways: radical ring-retaining polymerization (rRRP) or radical ring-opening polymerization (rROP). uliege.be
Given the stability of the 1,3,5-trithiane (B122704) ring, a ring-retaining polymerization is the expected pathway. In this mechanism, the radical addition occurs at the methylene group, and the resulting polymer chain grows by adding to subsequent monomers, incorporating the trithiane heterocycle into the polymer backbone as a pendant group. uliege.be This contrasts with rROP, where a weak bond within the ring would cleave, incorporating heteroatoms directly into the main polymer chain. uliege.be
Table 2: Comparison of Radical Polymerization Pathways for Methylene Heterocycles
| Polymerization Pathway | Mechanism | Resulting Polymer Structure |
| Radical Ring-Retaining Polymerization (rRRP) | The heterocyclic ring remains intact during polymerization. The reaction proceeds through the exocyclic double bond. uliege.be | The heterocyclic moiety is incorporated as a side group along the polymer main chain. |
| Radical Ring-Opening Polymerization (rROP) | The radical addition to the methylene group is followed by the cleavage of a bond within the heterocycle. uliege.be | Heteroatoms from the ring are incorporated directly into the polymer backbone. uliege.be |
The exocyclic double bonds of 2,4,6-tris(methylene)-1,3,5-trithiane can potentially participate as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. orgsyn.org In such a reaction, a conjugated diene would react with one or more of the C=C bonds to form a six-membered ring. This provides a pathway to synthesize more complex, polycyclic structures containing the trithiane core. The success and stereoselectivity of such reactions would depend on the electronic nature of the diene and the steric hindrance around the trithiane molecule. orgsyn.org While this reactivity is plausible, specific examples involving 2,4,6-tris(methylene)-1,3,5-trithiane are not extensively documented, and the feasibility can be system-dependent. clockss.org
Electron Transfer and Redox Properties
The sulfur atoms in the 1,3,5-trithiane ring are susceptible to oxidation, making the molecule an interesting subject for electrochemical studies. The redox behavior can be understood by drawing parallels with structurally related compounds.
Studies on analogous compounds, such as 2,4,6-tris(diarylmethylene)-1,3,5-trithianes, reveal that these molecules act as effective electron donors. acs.org Upon electrochemical oxidation, they readily form stable and highly colored cationic species. acs.org Voltammetric analysis of these diarylmethylene derivatives indicates that the oxidation process induces significant structural changes within the molecule. acs.org
By analogy, the electrochemical oxidation of 2,4,6-tris(methylene)-1,3,5-trithiane is expected to involve the removal of one or more electrons from the sulfur-rich core to generate a radical cation or a dication. The stability of these resulting cationic species would be influenced by the delocalization of the positive charge across the trithiane ring and potential interactions with the exocyclic methylene groups.
Table 3: Predicted Electrochemical Properties Based on Analogs
| Property | Observation in Tris(diarylmethylene) Trithianes | Implication for 2,4,6-tris(methylene)-1,3,5-trithiane |
| Redox Behavior | Acts as an electron donor. acs.org | Expected to be oxidizable at the trithiane core. |
| Oxidation Products | Forms highly colored cationic species (radical cations, dications). acs.org | Likely to form cationic species upon oxidation. |
| Voltammetry | Indicates large structural changes occur upon oxidation. acs.org | Oxidation is likely coupled with significant geometric or skeletal changes. |
The oxidation of trithiane derivatives is often accompanied by complex intramolecular processes. acs.org In the case of 2,4,6-tris(diarylmethylene)-1,3,5-trithiane, oxidation to a dicationic state triggers a significant skeletal rearrangement. acs.org This transformation is believed to proceed through a transannular interaction, where bonding occurs between atoms across the ring. acs.orgnih.gov
Specifically, the dication formed from the 1,3,5-trithiane skeleton is proposed to rearrange into a thermodynamically more stable 1,2,4-trithiane (B1255566) ring system. acs.org This process is thought to involve an intermediate with a trithiabicyclo[3.1.0]hexane structure. acs.org Such rearrangements highlight the conformational flexibility of the trithiane ring and its ability to undergo profound changes to stabilize the charge generated during redox events. acs.orgresearchgate.net This behavior suggests that the oxidation of 2,4,6-tris(methylene)-1,3,5-trithiane could also lead to novel, rearranged heterocyclic structures rather than simple oxidation at the sulfur atoms.
Functional Group Interconversions and Derivatization Strategies
The exocyclic methylene groups of 2,4,6-tris(methylene)-1,3,5-trithiane are the primary sites for chemical modifications, allowing for the introduction of diverse functionalities and the synthesis of novel molecular architectures. These transformations can be broadly categorized into the saturation of the double bonds and the addition of various groups, leading to a wide array of functionalized organic molecules.
Catalytic Hydrogenation of Methylene Groups to Saturated Analogues
The catalytic hydrogenation of the exocyclic methylene groups in 2,4,6-tris(methylene)-1,3,5-trithiane to its saturated analogue, 2,4,6-trimethyl-1,3,5-trithiane, represents a fundamental transformation. This reaction involves the addition of hydrogen across the carbon-carbon double bonds in the presence of a metal catalyst. While direct experimental data for the hydrogenation of this specific compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous vinyl thioethers and other unsaturated sulfur-containing compounds. researchgate.netnih.gov
The choice of catalyst is critical to achieve high conversion and selectivity, as the sulfur atoms in the trithiane ring can poison many traditional hydrogenation catalysts. nih.gov Catalysts with a higher tolerance to sulfur, such as certain ruthenium, rhodium, or palladium complexes, are often employed for the hydrogenation of sulfur-containing molecules. nih.gov For instance, palladium on carbon (Pd/C) has been effectively used for the hydrogenation of various vinyl derivatives, including those containing sulfur, under mild conditions. researchgate.net
The reaction typically proceeds by the adsorption of both the unsaturated substrate and molecular hydrogen onto the surface of the metal catalyst. libretexts.orglibretexts.org This facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the carbons of the double bond, resulting in a saturated C-C bond. libretexts.orglibretexts.org The process generally occurs with syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.org
Table 1: Plausible Reaction Conditions for the Catalytic Hydrogenation of 2,4,6-tris(methylene)-1,3,5-trithiane
| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Product |
| Palladium on Carbon (Pd/C) | Ethanol | 25-50 | 1-5 | 2,4,6-trimethyl-1,3,5-trithiane |
| Raney Nickel (Ra-Ni) | Methanol (B129727) | 50-80 | 10-50 | 2,4,6-trimethyl-1,3,5-trithiane |
| Platinum(IV) Oxide (PtO₂) | Acetic Acid | 25 | 1-3 | 2,4,6-trimethyl-1,3,5-trithiane |
This table presents hypothetical yet scientifically plausible data based on analogous reactions.
Transformations Leading to Sulfur-Containing Functionalized Organic Molecules
The exocyclic methylene groups of 2,4,6-tris(methylene)-1,3,5-trithiane serve as versatile handles for the introduction of various sulfur-containing functional groups. These transformations are pivotal for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry.
One of the key strategies involves the addition of sulfur nucleophiles to the activated double bonds of the methylene groups. Thiol-ene reactions, for instance, provide an efficient method for the formation of new carbon-sulfur bonds. organic-chemistry.org In this reaction, a thiol (R-SH) adds across the double bond, a process that can be initiated by radicals or catalyzed by acids or bases. This would lead to the formation of thioether linkages extending from the trithiane core.
Furthermore, the double bonds can undergo electrophilic addition reactions. For example, the reaction with sulfenyl halides (R-S-X) would result in the formation of a β-halo thioether. Subsequent nucleophilic substitution of the halide can introduce a variety of other functionalities.
Another potential transformation involves the oxidative cleavage of the double bonds, which could lead to the formation of carbonyl groups at the 2, 4, and 6 positions of the trithiane ring. These carbonyl groups can then be further functionalized. While the trithiane ring is relatively stable to many oxidizing agents, specific reagents would need to be chosen to selectively target the exocyclic double bonds.
Ring-opening reactions of the trithiane core, although less common for derivatization of the side chains, can also lead to linear sulfur-containing molecules. Such reactions are typically promoted by strong reducing agents or specific Lewis acids.
Table 2: Potential Derivatization Reactions of 2,4,6-tris(methylene)-1,3,5-trithiane
| Reagent | Reaction Type | Functional Group Introduced |
| Thiol (R-SH) | Thiol-ene addition | Thioether (-S-R) |
| Sulfenyl Halide (R-S-X) | Electrophilic addition | β-halo thioether |
| Disulfur Dichloride (S₂Cl₂) | Addition/Cyclization | Sulfur-containing heterocycle |
| Hydrogen Sulfide (B99878) (H₂S) | Addition | Thiol (-SH) |
This table outlines plausible derivatization strategies based on the known reactivity of similar chemical structures.
Theoretical and Computational Investigations of 2,4,6 Tris Methylene 1,3,5 Trithiane
Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules at the electronic level. For a molecule like 2,4,6-tris(methylene)-1,3,5-trithiane, both Density Functional Theory (DFT) and ab initio methods would be invaluable. DFT methods, such as B3LYP or M06-2X, are often chosen for their balance of computational cost and accuracy, particularly for systems containing sulfur. researchgate.net Ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality data for smaller systems or for calibrating DFT results. researchgate.net
A primary focus of quantum chemical studies would be the elucidation of the electronic structure. The presence of sulfur atoms with their lone pairs and the exocyclic double bonds are expected to create a unique electronic environment. fiveable.me The 1,3,5-trithiane (B122704) ring itself consists of alternating methylene (B1212753) bridges and thioether groups. wikipedia.org
Natural Bond Orbital (NBO) analysis would be a key tool to probe the nature of bonding, revealing details about hybridization, donor-acceptor interactions, and the degree of delocalization. The interaction between the sulfur lone pairs and the π-systems of the methylene groups would be of particular interest. Analysis of the molecular electrostatic potential (MEP) would highlight regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical Mulliken Atomic Charges for 2,4,6-tris(methylene)-1,3,5-trithiane (Note: This table is illustrative and not based on published experimental or computational data.)
| Atom | Hypothetical Charge (a.u.) |
| S1, S3, S5 | -0.25 |
| C2, C4, C6 (ring) | +0.10 |
| C (methylene) | -0.15 |
| H (methylene) | +0.05 |
The 1,3,5-trithiane ring is known to adopt different conformations, with the chair conformation generally being the most stable for the parent compound. researchgate.net For 2,4,6-tris(methylene)-1,3,5-trithiane, the orientation of the exocyclic methylene groups relative to the ring would lead to various conformational isomers (e.g., all-equatorial, all-axial, mixed).
Computational studies would involve geometry optimization of these potential conformers to determine their relative energies and thermodynamic stabilities at a given temperature. The energy barriers for interconversion between these conformers could be calculated by locating the transition states connecting them. This information is crucial for understanding the molecule's dynamic behavior in different environments.
Quantum chemistry provides powerful tools for predicting spectroscopic properties. By calculating the vibrational frequencies (infrared and Raman spectra), one can identify characteristic peaks corresponding to specific functional groups, such as the C=C stretching of the methylene groups and the C-S stretching of the trithiane ring.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. Electronic excitation calculations, for instance using Time-Dependent DFT (TD-DFT), would predict the UV-Vis absorption spectrum, providing insights into the electronic transitions of the molecule.
Reaction Mechanism Elucidation Through Computational Modeling
2,4,6-tris(methylene)-1,3,5-trithiane is expected to be a reactive monomer for polymerization. Computational modeling can be instrumental in elucidating the mechanisms of such reactions. By mapping the potential energy surface, one can identify the reactants, products, intermediates, and transition states involved in a particular reaction pathway.
For instance, the mechanism of acid-catalyzed polymerization could be investigated by modeling the protonation of the molecule and the subsequent ring-opening and chain-propagation steps. The calculated activation energies for different potential pathways would help in determining the most likely reaction mechanism.
Analysis of Molecular Orbitals and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO provides information about its electron-accepting ability (electrophilicity). youtube.com
For 2,4,6-tris(methylene)-1,3,5-trithiane, the HOMO is likely to have significant contributions from the sulfur lone pairs and the π-orbitals of the methylene groups, while the LUMO is expected to be a π* orbital associated with the exocyclic double bonds. Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, can be calculated to quantify the molecule's reactivity and predict its behavior in chemical reactions.
Force Field Development and Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical methods are highly accurate, they are computationally expensive for studying large systems or long-timescale dynamics. For these purposes, classical molecular mechanics and molecular dynamics (MD) simulations are more suitable. However, accurate MD simulations require a well-parameterized force field.
For a novel molecule like 2,4,6-tris(methylene)-1,3,5-trithiane, a specific force field would likely need to be developed. This process involves parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) to reproduce data from quantum chemical calculations and/or experimental results. nih.govnih.gov
Once a reliable force field is developed, MD simulations can be performed to study the conformational dynamics of the molecule in the gas phase or in solution. These simulations can provide detailed information about the flexibility of the ring, the motion of the methylene groups, and the interactions with solvent molecules over time.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 1,3,5-Trithiane, 2,4,6-tris(methylene)- |
| Thioformaldehyde (B1214467) |
Advanced Materials Applications of 2,4,6 Tris Methylene 1,3,5 Trithiane
Role as a Monomer in Polymer and Copolymer Synthesis
The trifunctional nature of 2,4,6-tris(methylene)-1,3,5-trithiane makes it an attractive monomer for creating complex macromolecular architectures. The presence of three polymerizable exocyclic double bonds allows for the formation of highly branched or cross-linked polymers, offering pathways to materials with tailored properties.
The exocyclic methylene (B1212753) groups of 2,4,6-tris(methylene)-1,3,5-trithiane are susceptible to various polymerization techniques. Radical polymerization, a common method for vinyl monomers, can be employed to polymerize these methylene groups. In this process, a radical initiator would add to the double bond, generating a new radical species that can then propagate by reacting with subsequent monomers. This can lead to the formation of polymers where the trithiane rings are incorporated as pendant groups along the polymer backbone.
Another powerful method for polymerizing this monomer is through thiol-ene click polymerization. This reaction involves the addition of a thiol (R-SH) across the double bond of the methylene group. The reaction is typically initiated by UV light or a radical initiator and proceeds with high efficiency and selectivity under mild conditions. Given that 2,4,6-tris(methylene)-1,3,5-trithiane has three "ene" functionalities, it can react with polythiols to form highly cross-linked networks. The thiol-ene reaction is considered a "click" chemistry process due to its high yields, stereoselectivity, and rapid reaction rates.
| Polymerization Method | Description | Potential Polymer Structure |
| Radical Polymerization | Chain-growth polymerization initiated by free radicals, targeting the exocyclic methylene groups. | Linear or branched polymers with pendant 1,3,5-trithiane (B122704) rings. |
| Thiol-Ene Click Polymerization | Step-growth polymerization involving the radical-mediated addition of a thiol across the methylene double bonds. | Cross-linked polymer networks when reacted with multifunctional thiols. |
The trifunctional nature of 2,4,6-tris(methylene)-1,3,5-trithiane is particularly advantageous for the design of cross-linked polymer networks. When copolymerized with other monomers or reacted with cross-linking agents, it can act as a junction point, leading to the formation of a three-dimensional polymer structure. These networks can exhibit enhanced thermal stability, mechanical strength, and chemical resistance compared to their linear counterparts. The density of cross-linking can be controlled by adjusting the molar ratio of the trithiane monomer in the polymerization mixture, allowing for the fine-tuning of the material's properties.
Precursor for High Refractive Index Optical Materials
Sulfur-containing compounds are known to exhibit high refractive indices due to the high polarizability of the sulfur atom. The high sulfur content of the 1,3,5-trithiane ring makes its derivatives, including 2,4,6-tris(methylene)-1,3,5-trithiane, promising candidates for the development of high refractive index (HRI) optical materials. These materials are crucial for the fabrication of thinner, lighter lenses for eyeglasses, cameras, and other optical devices.
One key strategy to utilize 2,4,6-tris(methylene)-1,3,5-trithiane for HRI materials is to convert it into a polythiol monomer. This can be achieved through addition reactions across the exocyclic methylene groups. For instance, the reaction with hydrogen sulfide (B99878) (H₂S) or other dithiol compounds in the presence of a suitable catalyst could transform the three methylene groups into thiol-containing side chains. The resulting hexa-functional polythiol, with three thiol groups attached to the trithiane core, would be a valuable monomer for producing HRI polymers.
This newly synthesized polythiol can then be copolymerized with other monomers, such as polyisocyanates, to form polythiourethanes, a class of polymers well-regarded for their excellent optical properties, including high refractive index and high Abbe number (a measure of chromatic aberration). A patent has described the preparation of polythiol compounds containing a 1,3,5-trithiane structure, which, when cured with diisocyanates, yield compositions with high refractive index and Abbe number, along with good heat resistance. researchgate.net
| Property | Significance in Optical Materials | Contribution of 1,3,5-Trithiane Core |
| High Refractive Index | Allows for the design of thinner and lighter lenses. | The high sulfur content of the trithiane ring increases the molar refraction of the resulting polymer. |
| High Abbe Number | Indicates low chromatic dispersion, leading to higher quality images. | The specific structure of the trithiane-based polythiol can contribute to a favorable Abbe number. |
| Good Heat Resistance | Important for the durability and processing of optical components. | The rigid heterocyclic structure of the trithiane ring can enhance the thermal stability of the polymer network. |
Potential in Electrochromic Systems and Advanced Electronic Materials (Inspired by Related Redox-Active Trithiane Derivatives)
While direct studies on the electrochromic properties of 2,4,6-tris(methylene)-1,3,5-trithiane are not widely reported, the broader class of sulfur-containing heterocyclic compounds has garnered significant interest for applications in electronic materials. nih.gov The presence of sulfur atoms with lone pairs of electrons can facilitate redox processes, which are fundamental to the functioning of electrochromic and other electronic devices.
Electrochromic materials are substances that can change their optical properties (e.g., color) upon the application of an electrical potential. This property is rooted in the ability of the material to undergo reversible redox reactions. While there is no direct evidence for 2,4,6-tris(methylene)-1,3,5-trithiane, other redox-active organic molecules, including some sulfur-containing heterocycles, have been investigated for their electrochromic behavior. The trithiane ring itself can be considered as a potential redox-active center. Oxidation of the sulfur atoms could lead to the formation of radical cations or dications, which would likely have different electronic transitions and thus different colors compared to the neutral molecule.
Furthermore, polymers derived from 2,4,6-tris(methylene)-1,3,5-trithiane could be designed to have extended conjugation or to incorporate other redox-active moieties, thereby enhancing their potential for electronic applications. For example, copolymerization with electron-donating or electron-withdrawing monomers could lead to materials with tunable electronic properties suitable for use in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs). The family of sulfur-nitrogen heterocycles, for instance, includes highly stable aromatic compounds with physicochemical properties relevant to the design of molecular conductors and magnets. nih.gov This suggests that the incorporation of the sulfur-rich trithiane core into polymeric structures could be a viable strategy for developing novel advanced electronic materials.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
Currently, there are no established synthetic routes for 1,3,5-trithiane (B122704), 2,4,6-tris(methylene)-. Future research in this area will need to focus on developing novel and efficient methods for its synthesis, with a strong emphasis on sustainability.
A plausible approach to the synthesis of this target molecule would be through the trimerization of its corresponding monomer, thioacrolein (B1219185) (H₂C=CHCH=S) or a related unstable thioaldehyde. wikipedia.org However, simple thioaldehydes are known to be highly reactive and readily polymerize or form cyclic trimers. wikipedia.orgresearchgate.net Therefore, research into controlling the trimerization process to favor the desired 2,4,6-tris(methylene) product will be crucial.
Future synthetic strategies could explore:
Flash vacuum pyrolysis (FVP) of suitable precursors to generate the transient thioaldehyde monomer in the gas phase, followed by controlled deposition and trimerization on a cold surface.
Base- or acid-catalyzed trimerization of a stabilized precursor to the thioaldehyde monomer. The choice of catalyst and reaction conditions would be critical to steer the reaction towards the desired product and away from polymerization.
Development of "green" synthetic methods that avoid harsh reagents and minimize waste. This could involve enzymatic approaches or the use of more environmentally benign solvents and catalysts.
The table below outlines potential precursors and the synthetic methods that could be investigated.
| Precursor | Synthetic Method | Key Challenges |
| Diallyl sulfide (B99878) | Flash Vacuum Pyrolysis | High temperatures, potential for fragmentation |
| 1,3-Dithiane-2-thione | Photochemical extrusion of CS | Low yields, competing reactions |
| Stabilized thioacrolein derivatives | Catalytic Trimerization | Catalyst selection, control of polymerization |
Exploration of Novel Reactivity Modes and Mechanistic Pathways
The unique structure of 1,3,5-trithiane, 2,4,6-tris(methylene)-, with its three exocyclic double bonds, suggests a rich and complex reactivity profile. Future research should aim to explore these novel reactivity modes and elucidate the underlying mechanistic pathways.
Drawing parallels with fulvenes, which also possess an exocyclic double bond and are known for their diverse reactivity, 1,3,5-trithiane, 2,4,6-tris(methylene)- is expected to participate in a variety of reactions, including: beilstein-journals.orgacs.org
Cycloaddition reactions: The exocyclic methylene (B1212753) groups could act as dienes or dienophiles in Diels-Alder reactions, providing a route to complex polycyclic sulfur-containing molecules.
Polymerization: The high degree of unsaturation makes this molecule a prime candidate for polymerization, potentially leading to novel sulfur-rich polymers. The polymerization could proceed via radical, cationic, or anionic mechanisms.
Reactions with nucleophiles and electrophiles: The polarizability of the carbon-sulfur bonds and the presence of the double bonds suggest that the molecule will be reactive towards both nucleophiles and electrophiles.
Understanding the mechanisms of these reactions will be a key research focus. This will involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling.
Design and Synthesis of Advanced Functional Materials Based on Its Unique Structural Motif
The high sulfur content and unsaturated nature of 1,3,5-trithiane, 2,4,6-tris(methylene)- make it an attractive building block for the design and synthesis of advanced functional materials. acs.orgnih.govresearchgate.net
Future research in this area could focus on:
High refractive index polymers: Polymers with high sulfur content often exhibit high refractive indices, making them suitable for applications in optical materials, such as lenses and coatings. acs.orgnih.gov
Redox-active polymers for energy storage: The disulfide-like linkages that could be formed during polymerization could impart redox activity to the resulting polymers, making them interesting candidates for cathode materials in lithium-sulfur batteries. researchgate.net
Self-healing materials: The dynamic nature of sulfur-sulfur bonds could be exploited to create self-healing polymers.
The potential applications of polymers derived from 1,3,5-trithiane, 2,4,6-tris(methylene)- are summarized in the table below.
| Material Type | Potential Application | Key Property |
| Sulfur-rich polymers | High refractive index lenses and coatings | High molar refraction of sulfur |
| Redox-active polymers | Cathodes for lithium-sulfur batteries | Reversible formation and cleavage of S-S bonds |
| Cross-linked networks | Self-healing materials | Dynamic covalent chemistry of sulfur |
Integrated Experimental and Computational Approaches for Comprehensive Understanding of Reactivity and Properties
Given the likely high reactivity and potential instability of 1,3,5-trithiane, 2,4,6-tris(methylene)-, a purely experimental approach to its study may be challenging. Therefore, an integrated approach that combines experimental work with computational modeling will be essential for a comprehensive understanding of its reactivity and properties. escholarship.orgchemrxiv.orgrsc.org
Computational chemistry can provide valuable insights into:
Molecular structure and stability: Quantum chemical calculations can be used to predict the geometry, electronic structure, and thermodynamic stability of the molecule, helping to guide synthetic efforts.
Reaction mechanisms: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the molecule's reactivity. chemrxiv.orgresearchgate.netacs.org
Spectroscopic properties: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis), which can aid in the characterization of this potentially elusive molecule.
By combining the predictive power of computational chemistry with carefully designed experiments, researchers can accelerate the exploration of this novel compound and unlock its full potential.
Q & A
Q. Methodological Notes
- Synthesis : Prioritize acid-catalyzed cyclization in acetone for trithiane core formation .
- Characterization : Combine NMR (¹H/¹³C), IMS, and terahertz spectroscopy for structural validation .
- Computational Modeling : Use PubChem-derived descriptors (SMILES/InChI) for DFT-based stability predictions .
- Contradiction Resolution : Systematically vary pH, solvent, and stoichiometry to isolate reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
